molecular formula C13H17N B1597341 Pentamethylphenylacetonitrile CAS No. 34688-70-5

Pentamethylphenylacetonitrile

Cat. No. B1597341
CAS RN: 34688-70-5
M. Wt: 187.28 g/mol
InChI Key: FJHYQRAQLGAUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentamethylphenylacetonitrile is a chemical compound with the molecular formula C13H17N . Its molecular weight is 187.2808 .


Molecular Structure Analysis

The molecular structure of Pentamethylphenylacetonitrile consists of a phenyl group (C6H5-) attached to an acetonitrile group (CH2CN) with five methyl groups (CH3) attached to the phenyl group .


Chemical Reactions Analysis

While specific chemical reactions involving Pentamethylphenylacetonitrile are not available, the study of chemical reactions often involves sensitivity analysis, which determines the effect of uncertainties in rate constants and other parameters on the behavior of the species concentrations .


Physical And Chemical Properties Analysis

Pentamethylphenylacetonitrile has a molecular weight of 187.2808 . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis and Chemical Reactions

Pentamethylphenylacetonitrile is involved in various chemical synthesis processes. It can be used in the solvent-free condensation of arylacetonitriles with aldehydes, as demonstrated by Guillot et al. (2005). In their study, pentamethylphenylacetonitrile required a phase transfer agent to yield satisfactory results when mixed with aldehydes and powdered KOH at room temperature or higher temperatures (Guillot et al., 2005).

Photolysis Research

Pentamethylphenylacetonitrile is also used in photolysis research. Sluggett and Leigh (1992) investigated the photochemistry of pentamethylphenyldisilane, using nanosecond laser flash photolysis techniques in acetonitrile or isooctane solution. Their research revealed a complex mixture of transient species formed during the photolysis of this compound (Sluggett & Leigh, 1992).

Analytical Chemistry and Drug Discovery

In analytical chemistry and drug discovery, pentamethylphenylacetonitrile plays a role in various methodologies. For instance, Kabra et al. (1981) described a method for the simultaneous analysis of commonly abused drugs, including acetaminophen and pentamidine, in serum using liquid chromatography with acetonitrile as part of the process (Kabra et al., 1981).

Environmental Applications

Pentamethylphenylacetonitrile is relevant in environmental applications as well. For example, its derivatives are used in the creation of molecularly imprinted polymers (MIPs) for the selective adsorption of pharmaceutical compounds from the environment, such as acetaminophen, as researched by Lee et al. (2016) (Lee, Lin, & Doong, 2016).

Safety And Hazards

While specific safety data for Pentamethylphenylacetonitrile was not found, it’s important to handle all chemical compounds with care. Safety data sheets provide information on chemical products that help users make risk assessments. They describe the hazards the chemical presents, and give information on handling, storage and emergency measures in case of an accident .

properties

IUPAC Name

2-(2,3,4,5,6-pentamethylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-8-9(2)11(4)13(6-7-14)12(5)10(8)3/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHYQRAQLGAUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CC#N)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60956170
Record name (Pentamethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentamethylphenylacetonitrile

CAS RN

34688-70-5
Record name Pentamethylphenylacetonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034688705
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Pentamethylphenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60956170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentamethylphenylacetonitrile
Reactant of Route 2
Reactant of Route 2
Pentamethylphenylacetonitrile
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pentamethylphenylacetonitrile
Reactant of Route 4
Reactant of Route 4
Pentamethylphenylacetonitrile
Reactant of Route 5
Reactant of Route 5
Pentamethylphenylacetonitrile
Reactant of Route 6
Reactant of Route 6
Pentamethylphenylacetonitrile

Citations

For This Compound
6
Citations
R Guillot, A Loupy, A Meddour, M Pellet, A Petit - Tetrahedron, 2005 - Elsevier
… With pentamethylphenylacetonitrile, a phase transfer agent was necessary to give a … With pentamethylphenylacetonitrile, a phase transfer agent (Method III) is necessary to obtain a …
Number of citations: 31 www.sciencedirect.com
F Benington, R Morin, L Clark - The Journal of Organic Chemistry, 1958 - ACS Publications
We described recently23 the preparation of the brightly colored phenylazophosphinemethylene (V) and p-nitrophenylazophosphinemethylene(VI), from the coupling reaction of …
Number of citations: 10 pubs.acs.org
KM Doxsee, RH Grubbs, FC Anson - Journal of the American …, 1984 - ACS Publications
The electrochemical oxidation of a series of (arene) chromium and (arene) tungsten tricarbonyl complexes has been examined. Studies regarding the oxidatively promoted …
Number of citations: 63 pubs.acs.org
KM Doxsee - 1983 - search.proquest.com
A new approach to the activation of carbon monoxide toward homogeneous reduction by hydrogen is presented. Attack at transition metal bound carbon monoxide by nucleophiles …
Number of citations: 2 search.proquest.com
W Harris, K Stone - The Journal of Organic Chemistry, 1958 - ACS Publications
While studying the oxidation of hydrazine inglacial acetic acid, it was noted that the basicity of the solution of hydrazine in acetic acid decreased with time. No record was found for the …
Number of citations: 15 pubs.acs.org
JN Roitman - 1969 - search.proquest.com
| Page 1 AAeMMASAeee MAMMeSAM MA MMM SMeAAASL AAAAA SAAAAA AAAA AA AASAS A SAS SSAS SSAS AAAAAS AAAAAS SSAS SSAS SSSSS SAAAS AAAAA AAAA …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.